molecular formula C11H10N2O2 B13341020 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile

3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile

Cat. No.: B13341020
M. Wt: 202.21 g/mol
InChI Key: AFEYDVUGMDPURP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile can be achieved through various methods. One notable approach involves the photochemical flow synthesis of 3-hydroxyazetidines . This method utilizes a photo-flow Norrish–Yang cyclisation, which delivers 3-hydroxyazetidines in good yields. The high reproducibility and short residence times of the flow process enable easy scaling of the transformation, allowing access to these valuable chemical entities at synthetically useful multi-gram scales .

Chemical Reactions Analysis

3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile is used in a wide range of scientific research applications. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals . Its unique structure makes it a useful template for exploring chemical space and developing new chemical entities. Additionally, it is employed in the study of molecular interactions and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and benzonitrile group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3-hydroxyazetidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C11H10N2O2/c12-5-8-2-1-3-9(4-8)11(15)13-6-10(14)7-13/h1-4,10,14H,6-7H2

InChI Key

AFEYDVUGMDPURP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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